molecular formula C24H25N5O3S B2921694 N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide CAS No. 896320-64-2

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2921694
CAS No.: 896320-64-2
M. Wt: 463.56
InChI Key: OORCPVGXDSUMSW-UHFFFAOYSA-N
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Description

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a chemical compound with the CAS Registry Number 896320-64-2 . It has a molecular formula of C24H25N5O3S and a molecular weight of 463.55 g/mol . This complex molecule features a [1,2,4]triazolo[3,2-b][1,3]thiazole core, a bicyclic structure that is of significant interest in medicinal chemistry and drug discovery research. The compound is furnished with high purity and is intended for use in analytical research and development. As a sophisticated organic molecule, it serves as a valuable reference standard and a building block for further chemical exploration in a laboratory setting. Researchers can utilize this compound to study its physicochemical properties, structural characteristics, and potential interactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-5-10-19(15(2)13-14)26-23(31)22(30)25-12-11-20-16(3)29-24(33-20)27-21(28-29)17-6-8-18(32-4)9-7-17/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCPVGXDSUMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling of the Rings: The triazole and thiazole rings are then coupled together using suitable reagents and conditions, such as the use of strong bases or catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The table below highlights critical differences between the target compound and its analogs:

Compound ID Core Structure R1 (Triazolothiazole) R2 (Ethanediamide) Key Differences Reference
Target Compound Triazolothiazole 4-methoxyphenyl, Me 2,4-dimethylphenyl Reference compound
Compound Triazolothiazole 4-methoxyphenyl, Me 3-chloro-4-MePh Chlorine substituent on R2
Compound Triazolothiazole 4-fluorophenyl, Me 4-methoxyphenyl Fluorine vs. methoxy on R1
(G856-8218) Triazolothiazole 4-methoxyphenyl, Me 3,5-dimethylbenzamide Benzamide vs. oxalamide linker
Compound Thiazole 3,4-diOMePh, Me 2,6-dimethylphenyl Thiazole core (no triazole)

Impact of Substituents on Properties

Triazolothiazole Core Modifications
  • 4-Fluorophenyl () : Increases electronegativity and metabolic stability compared to methoxy .
Ethanediamide Linker Variations
  • Thiazole Core () : Eliminates the triazole ring, altering electronic properties and biological activity .

Pharmacological Implications

  • Electron-Donating Groups (e.g., methoxy) : Improve resonance stabilization and membrane permeability, beneficial for CNS-targeting agents .
  • Halogen Substituents (e.g., Cl, F) : Enhance binding to hydrophobic pockets in enzymes or receptors .
  • Oxalamide vs.

Biological Activity

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique molecular structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Structure

The molecular formula of the compound is C27H30N6O2SC_{27}H_{30}N_{6}O_{2}S with a molecular weight of 498.63 g/mol. The structural complexity arises from the combination of a triazole and thiazole moiety along with various substituted phenyl groups.

Property Value
Molecular FormulaC27H30N6O2S
Molecular Weight498.63 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance:

  • A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl rings significantly influence cytotoxic activity against various cancer cell lines. Compounds with electron-donating groups such as methyl and methoxy showed enhanced activity against human cancer cell lines like NCI-H460 (lung cancer) and HCT-15 (colon cancer) with IC50 values ranging from 1.1 to 35 μM depending on the specific structural modifications .

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored using picrotoxin-induced convulsion models. The presence of specific functional groups was correlated with increased anticonvulsant activity. For example:

  • Compounds featuring thiazole and triazole rings exhibited significant anticonvulsant effects, suggesting that these moieties play a crucial role in modulating neuronal excitability .

Case Study 1: Anticancer Efficacy

A study conducted by Evren et al. synthesized various thiazole derivatives and tested their efficacy against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship

Another study focused on the SAR of benzothiazole derivatives showed that modifications at specific positions on the phenyl ring could enhance anticancer activity. The introduction of methyl groups at the para-position was found to be particularly beneficial for increasing potency against cancer cell lines .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the [1,2,4]triazolo[3,2-b][1,3]thiazole core via reaction of hydrazine derivatives with CS₂ under basic conditions (e.g., KOH in ethanol), yielding intermediates with ~68% efficiency .
  • Condensation : Coupling of the triazole-thiazole intermediate with ethanediamide derivatives using aromatic carboxylic acids and phosphoryl chloride (POCl₃), achieving yields of 72–73% .
  • Functionalization : Introduction of the 4-methoxyphenyl and 2,4-dimethylphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling, optimized under inert atmospheres .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign signals to distinguish methyl (δ 2.1–2.5 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks with <5 ppm error .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity (e.g., ATP-competitive inhibition) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields?

  • Variables : Test temperature (50–120°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Response Surface Modeling : Use central composite design to identify optimal conditions (e.g., 85°C, DMF, 5 mol% catalyst) for >75% yield .
  • Case Study : A flow-chemistry approach reduced side-product formation by 40% in analogous triazole syntheses .

Q. How to resolve contradictions in mass spectrometry or NMR data?

  • Isotopic Pattern Analysis : Confirm halogen presence (e.g., Cl/Br) via isotopic clusters in HRMS .
  • X-ray Crystallography : Resolve ambiguous NOE signals by comparing experimental structures with crystallographic data (e.g., CCDC entries for triazolo-thiadiazoles) .
  • Dynamic NMR : Detect rotational barriers in amide bonds by variable-temperature NMR (e.g., coalescence temperature analysis) .

Q. What computational methods predict bioavailability and target interactions?

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Compare poses with co-crystallized ligands (e.g., erlotinib) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

  • Re-evaluate Purification : Trace solvent retention (e.g., DMSO in NMR samples) may skew experimental logP. Use lyophilization or repeated recrystallization .
  • Chromatographic Validation : Compare HPLC retention times with standards of known logP (e.g., cLogP vs. ChromLogP) .

Methodological Tables

Q. Table 1. Comparative Yields in Key Synthesis Steps

StepConditionsYield (%)Reference
CyclizationCS₂, KOH, ethanol, 80°C, 12 h68
CondensationPOCl₃, DMF, 100°C, 6 h73
FunctionalizationPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 85°C70

Q. Table 2. Biological Activity Benchmarks

Assay TypeModel SystemIC₅₀/MIC (µM)Reference
Anticancer (MTT)HeLa cells12.3 ± 1.2
Antimicrobial (MIC)S. aureus (ATCC)8.5 ± 0.7
Kinase InhibitionEGFR (IC₅₀)0.45 ± 0.05

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